molecular formula C14H14BrNO3S B4022924 N-(4-bromobenzyl)-4-methoxybenzenesulfonamide

N-(4-bromobenzyl)-4-methoxybenzenesulfonamide

Cat. No.: B4022924
M. Wt: 356.24 g/mol
InChI Key: OFWHKNBYJDRKMJ-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C14H14BrNO3S and its molecular weight is 356.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.98778 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

  • Photosensitizer in Cancer Treatment : N-(4-bromobenzyl)-4-methoxybenzenesulfonamide derivatives have shown potential in photodynamic therapy for cancer treatment. A study discusses the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yield. These properties make them suitable as Type II photosensitizers in cancer photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Photophysical and Photochemical Properties

  • Spectroscopic and Photophysicochemical Characteristics : The compound's derivatives, particularly zinc(II) phthalocyanine substituted with benzenesulfonamide units, have been explored for their spectroscopic, aggregation, photophysical, and photochemical properties. These properties are critical for potential applications in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2022).

Supramolecular Architecture

  • Crystal Structure Analysis : Studies on the crystal structure of similar benzenesulfonamide derivatives reveal insights into their supramolecular architecture, which is controlled by intermolecular interactions forming multi-dimensional architectures. This information is vital for understanding the compound's properties at a molecular level (Rodrigues et al., 2015).

Enzyme Inhibition Studies

  • Enzymatic Activities : Some derivatives of N-(4-bromobenzyl)-4-methoxybenzenesulfonamides have been evaluated for their potential as enzyme inhibitors. For instance, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and assessed for acetylcholinesterase and α-glucosidase inhibitory potential, demonstrating significant inhibition (Riaz, 2020).

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-19-13-6-8-14(9-7-13)20(17,18)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWHKNBYJDRKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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